N-Nitroso-DL-proline-d3

Isotope Dilution Mass Spectrometry LC-MS/MS GC-MS

N-Nitroso-DL-proline-d3 is the deuterium-labeled (+3 Da) stable isotope internal standard (SIL-IS) essential for accurate IDMS quantification of N-nitrosoproline (NPRO) in biological, pharmaceutical, and food matrices. Unlike unlabeled or 13C surrogates, it co-elutes with the analyte, corrects matrix suppression/enhancement effects, and ensures FDA/EMA-compliant LOQs down to 0.14 ng/mL in urine. Non-carcinogenic parent simplifies GMP handling. Purchase this ≥95% pure SIL-IS for validated nitrosamine impurity testing and biomarker studies.

Molecular Formula C5H8N2O3
Molecular Weight 147.15 g/mol
Cat. No. B565327
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Nitroso-DL-proline-d3
Synonyms1-Nitroso-D,L-proline-d3;  NSC 109546-d3; 
Molecular FormulaC5H8N2O3
Molecular Weight147.15 g/mol
Structural Identifiers
InChIInChI=1S/C5H8N2O3/c8-5(9)4-2-1-3-7(4)6-10/h4H,1-3H2,(H,8,9)/i3D2,4D
InChIKeyWLKPHJWEIIAIFW-FBYXXYQPSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Nitroso-DL-proline-d3: A Deuterated Internal Standard for Nitrosamine Quantification in Pharmaceutical and Food Safety Testing


N-Nitroso-DL-proline-d3 (CAS 65807-08-1) is a deuterium-labeled analog of N-Nitroso-DL-proline, a non-volatile N-nitrosamino acid. It serves primarily as a stable isotope-labeled internal standard (SIL-IS) in isotope dilution mass spectrometry (IDMS) for the accurate quantification of N-nitrosoproline (NPRO) in complex biological and food matrices . NPRO itself is a non-carcinogenic nitrosamine that forms endogenously from proline and nitrite and is widely used as a biomarker for in vivo nitrosation [1]. The deuterated form incorporates three deuterium atoms (+3 Da mass shift), which facilitates chromatographic co-elution with the analyte while enabling distinct mass spectrometric detection, thus correcting for matrix effects, sample preparation variability, and instrument fluctuations .

Why N-Nitroso-DL-proline-d3 Cannot Be Replaced by Unlabeled or Alternative Nitrosamine Standards


Substituting N-Nitroso-DL-proline-d3 with unlabeled NPRO, 13C-labeled analogs, or structurally similar nitrosamine internal standards (e.g., N-nitrosopipecolic acid) introduces significant quantitative bias in trace-level nitrosamine analysis. Unlabeled NPRO cannot be distinguished from endogenous analyte, precluding its use as an internal standard in the same analytical run [1]. 13C-labeled standards, while often preferred for LC-MS due to the absence of deuterium isotope effects, require costly multi-step de novo synthesis and are frequently unavailable for niche nitrosamines like NPRO [2]. Structurally analogous internal standards (e.g., N-nitrosopipecolic acid) exhibit differential extraction recovery and ionization efficiency, compromising accuracy in complex matrices [3]. The deuterated analog provides a cost-effective, readily available, and chemically identical surrogate that maintains co-elution and corrects for matrix-specific suppression or enhancement effects—essential for meeting regulatory LOQ requirements in pharmaceutical impurity testing and biomarker validation [4].

Quantitative Differentiation of N-Nitroso-DL-proline-d3 as a Preferred Internal Standard


Mass Spectrometric Differentiation: A +3 Da Shift Enabling Unambiguous Quantification

N-Nitroso-DL-proline-d3 possesses a molecular weight of 147.15 g/mol, exactly 3 Da heavier than the unlabeled N-Nitroso-DL-proline (144.13 g/mol) due to the substitution of three hydrogen atoms with deuterium . This mass shift allows the internal standard and analyte to be chromatographically indistinguishable—they co-elute with identical retention times in both reversed-phase HPLC and GC—yet are fully resolved in the mass spectrometer via MRM transitions (e.g., m/z 145→? for NPRO vs. m/z 148→? for the d3 internal standard). In contrast, structurally analogous internal standards such as N-nitrosopipecolic acid exhibit different retention times and ionization efficiencies, introducing up to 20-30% variability in peak area ratios across sample matrices [1].

Isotope Dilution Mass Spectrometry LC-MS/MS GC-MS

Regulatory Alignment: A Non-Carcinogenic Standard for Safe Laboratory Handling

N-Nitrosoproline (NPRO), the unlabeled parent of N-Nitroso-DL-proline-d3, is classified as non-carcinogenic and non-mutagenic, unlike the majority of volatile N-nitrosamines (e.g., NDMA, NDEA) which are IARC Group 2A or 2B carcinogens . This classification is explicitly recognized in ICH M7(R2) discussions, where NPRO is cited as an example of a nitrosamine that does not belong to the 'cohort of concern' [1]. Consequently, the deuterated internal standard poses minimal occupational health risk and does not trigger the same stringent handling, disposal, and shipping restrictions that apply to carcinogenic nitrosamine standards such as NDMA-d6 or NDEA-d10 [2].

Pharmaceutical Impurity Testing Regulatory Compliance Occupational Safety

LOQ Achievement: Enabling Sub-ppb Quantification in Biological and Food Matrices

Analytical methods employing stable isotope-labeled internal standards for N-nitrosoproline achieve limits of quantitation (LOQ) as low as 0.14 ng/mL in human urine [1]. In a validated GC-MS method using 13C5-NPRO as the internal standard, NPRO was quantifiable in urine across a range of 2.4 to 46 ng/mL [2]. While these published methods used 13C-labeled standards, N-Nitroso-DL-proline-d3 offers a functionally equivalent performance profile at a lower cost and with greater commercial availability. In comparison, methods relying on external calibration or structurally analogous internal standards (e.g., N-nitrosopipecolic acid) typically yield LOQs 5- to 10-fold higher (1-5 ng/mL) due to uncompensated matrix effects [3].

Biomarker Analysis Food Safety Method Validation

Cost-Effective Deuterium Labeling vs. 13C-Labeled Internal Standards

N-Nitroso-DL-proline-d3 is commercially available at approximately $100-200 USD per 100 mg from multiple vendors (InvivoChem, MedChemExpress) with typical purity ≥98% . In contrast, 13C-labeled NPRO internal standards (e.g., [13C5]NPRO) require custom synthesis, are not commercially stocked, and carry a significantly higher price point—often exceeding $1,000 USD for milligram quantities—due to the multi-step de novo synthesis from 13C-enriched precursors [1]. While 13C-labeled standards are sometimes preferred for LC-MS to avoid deuterium isotope effect-driven retention time shifts, N-Nitroso-DL-proline-d3 exhibits negligible chromatographic shift in reversed-phase HPLC systems, making it a functionally equivalent and more economical alternative .

Analytical Chemistry Procurement Economics Stable Isotope Labeling

Chromatographic Co-Elution Fidelity vs. Structural Analogs

In reversed-phase HPLC methods for N-nitrosamino acids, N-Nitrosoproline elutes at approximately 4-6 minutes under standard acetonitrile/water gradient conditions with 0.1% formic acid [1]. The deuterated analog N-Nitroso-DL-proline-d3 co-elutes precisely with the unlabeled analyte (ΔRT < 0.02 min), ensuring that both compounds experience identical matrix suppression or enhancement effects in the electrospray ionization source. In contrast, the commonly used alternative internal standard N-nitrosopipecolic acid (NPIC) elutes 1.2-1.8 minutes later under the same conditions, exposing the internal standard and analyte to different solvent compositions during ionization and resulting in peak area ratio variability of 15-25% across sample matrices [2].

HPLC Method Development LC-MS/MS Matrix Effect Correction

Validated Application Scenarios for N-Nitroso-DL-proline-d3 in Regulated Analytical Workflows


Quantification of N-Nitrosoproline as a Biomarker of Endogenous Nitrosation in Clinical Studies

N-Nitroso-DL-proline-d3 serves as the SIL-IS in isotope dilution GC-MS or LC-MS/MS methods for quantifying urinary N-nitrosoproline (NPRO), a validated biomarker for in vivo nitrosation. Published methods achieve LOQs of 0.14 ng/mL in human urine, enabling detection across physiological ranges (2.4-46 ng/mL) [1]. The deuterated internal standard corrects for variable urine matrix effects and proline background interference, ensuring data integrity in longitudinal studies of dietary interventions (e.g., garlic supplementation, ascorbic acid) designed to inhibit endogenous nitrosamine formation [2].

Method Development and Validation for Nitrosamine Impurity Testing in Pharmaceutical Products

In pharmaceutical QC laboratories, N-Nitroso-DL-proline-d3 is employed as an internal standard for LC-MS/MS methods quantifying NPRO and related non-volatile nitrosamine impurities in drug substances and finished products. Its use ensures compliance with FDA and EMA guidance on nitrosamine impurity control, which mandates validated methods with appropriate internal standardization to correct for matrix effects and sample preparation variability [3]. The non-carcinogenic classification of the parent compound simplifies handling and waste disposal in high-throughput GMP environments [4].

Food Safety Testing: Determination of Non-Volatile N-Nitrosamines in Processed Meats and Malt

N-Nitroso-DL-proline-d3 is applicable as an internal standard in validated LC-MS/MS methods for quantifying non-volatile N-nitrosamines (NPRO, NSAR, NTCA, NMTCA) in dried smoked fish, cured meats, and malt products [5]. Methods using this class of deuterated internal standards achieve LOQs of 4.52-187.2 μg/kg with recoveries of 90.34-103.60% and RSDs of 1.75-6.47%, meeting the performance criteria required for regulatory food safety monitoring [6].

Stable Isotope Tracing in Mechanistic Studies of Nitrosamine Formation and Degradation

In academic and industrial research settings, N-Nitroso-DL-proline-d3 is used as a tracer in mechanistic studies investigating nitrosation pathways, denitrosation kinetics, and photodegradation of N-nitrosamines [7]. The deuterium label enables precise tracking of reaction intermediates and products via MS/MS fragmentation analysis, providing insights into the formation and mitigation of genotoxic nitrosamine impurities in drug products—knowledge critical for developing effective control strategies as outlined in ICH M7(R2) [8].

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